molecular formula C7H9N5O2 B1197906 2-[(2-Amino-7h-purin-6-yl)oxy]ethanol CAS No. 78014-96-7

2-[(2-Amino-7h-purin-6-yl)oxy]ethanol

Cat. No.: B1197906
CAS No.: 78014-96-7
M. Wt: 195.18 g/mol
InChI Key: BXWLIVQJPQLQDN-UHFFFAOYSA-N
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Description

2-[(2-Amino-7H-purin-6-yl)oxy]ethanol is a purine derivative characterized by an oxyethanol substituent (-OCH₂CH₂OH) at position 6 and an amino group (-NH₂) at position 2 of the purine ring.

Properties

CAS No.

78014-96-7

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

2-[(2-amino-7H-purin-6-yl)oxy]ethanol

InChI

InChI=1S/C7H9N5O2/c8-7-11-5-4(9-3-10-5)6(12-7)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12)

InChI Key

BXWLIVQJPQLQDN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)OCCO

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)OCCO

Synonyms

(6-hydroxyethyl)guanine
6-hydroxyethylguanine
O(6)-hydroxyethylguanine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and chain length. These variations influence physicochemical properties and biological interactions:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
2-[(2-Amino-7H-purin-6-yl)oxy]ethanol 6-OCH₂CH₂OH; 2-NH₂ C₇H₉N₅O₂ ~195 (estimated) Not explicitly provided Reference compound
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol 9-propan-2-ol; 6-NH₂ C₈H₁₁N₅O 193.20 31383-66-1 Purine position (N9 vs. N6); hydroxyl group position
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol 1-OCH₂CH₂OH; 6-NH₂ C₈H₁₁N₅O₂ 209.21 120503-69-7 Substituent at N1 vs. N6; methoxy vs. oxyethanol
2-[(6-Amino-9H-purin-2-yl)thio]ethanol 2-SCH₂CH₂OH; 6-NH₂ C₇H₉N₅OS 211.24 Not provided Thioether (-S-) vs. ether (-O-) linkage
N7-[(2-Hydroxyethoxy)methyl]guanine 7-CH₂OCH₂CH₂OH; 2-NH₂ C₈H₁₁N₅O₃ 225.20 91702-61-3 Substituent at N7; hydroxymethyl extension
2-(6-Chloro-purin-9-yl)-ethanol 9-CH₂CH₂OH; 6-Cl C₇H₇ClN₄O 198.61 1670-62-8 Chlorine substituent at C6; ethanol at N9

Key Research Findings

Positional Isomerism: Substituent position (N1 vs. N6/N7) significantly impacts receptor binding. For example, 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (N1-substituted) shows lower similarity (0.64) to the target compound than N6/N7 analogs .

Functional Group Effects : Thioether derivatives exhibit altered pharmacokinetic profiles, with sulfur’s larger atomic radius and lower electronegativity affecting enzymatic recognition .

Synthetic Feasibility: Compounds like 2-[[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]oxy]ethanol () are discontinued due to synthesis challenges, highlighting the importance of substituent complexity in scalability .

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